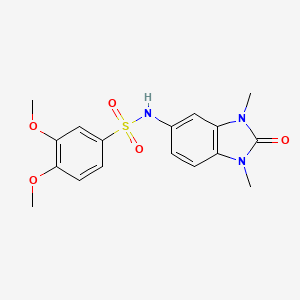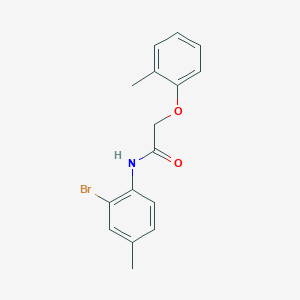![molecular formula C21H23N3OS B5585966 4-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5585966.png)
4-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-2-thienyl)carbonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a part of a class of chemicals that have been studied for their interaction with various receptors and enzymes in biological systems. Its structural complexity enables it to interact with specific biological targets, contributing to its significance in medicinal chemistry and drug design.
Synthesis Analysis
The synthesis of compounds related to "4-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-2-thienyl)carbonyl]piperidine" involves multi-step chemical reactions, starting from basic chemical building blocks to the final compound. These processes often employ catalysts and specific reaction conditions to achieve high yields and selectivity. For instance, novel series of related compounds have been synthesized through reactions involving piperidine in refluxing ethanol, showcasing the chemical flexibility and utility of the piperidine scaffold in complex molecule synthesis (Goli-Garmroodi et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using advanced analytical techniques, including X-ray crystallography, which provides detailed information on the three-dimensional arrangement of atoms within the molecule. The structure determination aids in understanding the compound's reactivity and interaction with biological targets. A study on a related compound's crystal structure revealed specific conformational details that are crucial for its biological activity (Yıldırım et al., 2006).
Chemical Reactions and Properties
Compounds within this class participate in various chemical reactions that modify their structure and, consequently, their biological activity. These reactions include nucleophilic substitution, cycloaddition, and electrophilic addition, among others. The chemical properties, such as reactivity and stability, are influenced by the specific functional groups present in the molecule and their arrangement.
Physical Properties Analysis
The physical properties, including solubility, melting point, and boiling point, are critical for the compound's application in biological systems. These properties affect the compound's formulation, delivery, and absorption in drug development processes. Analyzing the physical properties helps in optimizing the compound's pharmacokinetic profile.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards specific reagents, define the compound's interactions at the molecular level. Understanding these properties is essential for predicting the compound's behavior in complex biological environments and for designing derivatives with enhanced activity or reduced toxicity.
For a deeper exploration of this topic, including synthesis methods, structural analyses, and detailed chemical properties, the following references provide extensive information:
- Syntheses of novel compounds related to the one , showcasing the chemical utility of the piperidine scaffold (Goli-Garmroodi et al., 2015).
- Crystal structure analysis providing insights into the molecular conformation (Yıldırım et al., 2006).
Propiedades
IUPAC Name |
[4-(1-benzylimidazol-2-yl)piperidin-1-yl]-(5-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-16-7-8-19(26-16)21(25)23-12-9-18(10-13-23)20-22-11-14-24(20)15-17-5-3-2-4-6-17/h2-8,11,14,18H,9-10,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUKGMWEYHRUCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(CC2)C3=NC=CN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4H-1,2,4-triazol-3-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5585885.png)
![2-cyclopropyl-9-[3-(2,4-difluorophenyl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585891.png)
![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide](/img/structure/B5585898.png)

![ethyl 4-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5585908.png)
![8-[(2-fluorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5585911.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5585925.png)
![5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5585941.png)
![2-benzyl-4-{[2-(trifluoromethyl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5585951.png)

![3-({4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5585959.png)
![5-methoxy-1,3-dimethyl-6-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5585972.png)
